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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing

gene disruption techniques to study the biosynthesis of Kidamycin, an antitumor antibiotic.

The methodologies outlined here are essential for elucidating the function of genes within the

Kidamycin biosynthetic gene cluster (BGC), paving the way for the generation of novel

analogs with potentially improved therapeutic properties.

Introduction to Kidamycin and its Biosynthetic Gene
Cluster
Kidamycin is a member of the pluramycin family of antitumor antibiotics, characterized by a di-

C-glycosylated angucycline core.[1][2] Its complex structure, particularly the unusual C-

glycosylated residues, makes chemical synthesis challenging.[1][2] Therefore, genetic

manipulation of the producing organism, Streptomyces sp., offers a powerful alternative for

structural modification and the development of new derivatives. The Kidamycin BGC contains

genes responsible for the biosynthesis of the polyketide backbone, the deoxyamino sugars,

and the glycosyltransferases that attach these sugars to the core structure.[1]
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Gene disruption is a cornerstone technique for functional genomics in Streptomyces. By

inactivating specific genes within the Kidamycin BGC, researchers can observe the resulting

changes in metabolite production, thereby deducing the function of the disrupted gene. The

primary methods employed for this purpose are homologous recombination and, more recently,

CRISPR/Cas9-based genome editing.

Targeted Gene Inactivation via Homologous
Recombination
This classical approach involves replacing a target gene in the chromosome with a selectable

marker, typically an antibiotic resistance gene, through a double crossover event. This method

has been successfully applied to elucidate the functions of several genes in the Kidamycin
BGC in Streptomyces sp. W2061.

Experimental Workflow for Homologous Recombination:

Plasmid Construction in E. coli
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(e.g., Kanamycin) PCR verification of gene disruption Fermentation Metabolite Analysis

HPLC, LC-MS
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Caption: Workflow for targeted gene disruption via homologous recombination.

Protocol: Gene Disruption of kid19 in Streptomyces sp. W2061

This protocol is adapted from the methodology used to disrupt the polyketide synthase gene

kid19 in the Kidamycin producer.

Materials:
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Streptomyces sp. W2061 wild-type strain

E. coli DH5α (for cloning)

E. coli ET12567/pUZ8002 (for conjugation)

Vector pKC1139 (temperature-sensitive, non-replicating in Streptomyces)

Kanamycin resistance gene cassette (e.g., from pFD-NEO-S)

Primers for amplifying homology arms of kid19 and for screening

Appropriate culture media (e.g., ISP2 for Streptomyces, LB for E. coli) and antibiotics

Procedure:

Construct the Disruption Plasmid:

Amplify the upstream and downstream regions (homology arms, ~1.5-2 kb each) flanking

the kid19 gene from the genomic DNA of Streptomyces sp. W2061 using PCR.

Clone the amplified homology arms and a kanamycin resistance cassette into the

pKC1139 vector. The resistance cassette should be positioned between the two homology

arms.

Transform the resulting plasmid into E. coli DH5α for amplification and then into the

methylation-deficient E. coli ET12567/pUZ8002 to prepare for conjugation.

Intergeneric Conjugation:

Grow the E. coli donor strain and the Streptomyces sp. W2061 recipient strain to mid-log

phase.

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for

conjugation. Incubate until mycelial growth is observed.

Overlay the plates with an appropriate concentration of nalidixic acid (to select against E.

coli) and kanamycin (to select for Streptomyces exconjugants).
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Selection of Double Crossover Mutants:

Incubate the plates until kanamycin-resistant colonies appear.

Since pKC1139 is temperature-sensitive, incubation at a non-permissive temperature

(e.g., 37°C) can facilitate the loss of the plasmid and select for chromosomal integration.

Successful double crossover events will result in kanamycin resistance and sensitivity to

the antibiotic marker on the pKC1139 vector backbone (e.g., apramycin).

Verification of Mutants:

Confirm the correct gene disruption in the kanamycin-resistant, apramycin-sensitive

colonies by PCR using primers that bind outside the homology arms and within the

resistance cassette. The expected PCR product size will differ between the wild-type and

the mutant strain.

Phenotypic Analysis:

Ferment the confirmed ∆kid19 mutant alongside the wild-type strain.

Analyze the culture extracts using HPLC and LC-MS to compare the metabolite profiles.

Quantitative Data from Gene Disruption Studies:

The disruption of key genes in the Kidamycin BGC leads to predictable changes in the

metabolic profile of the producing strain.
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None detected
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C10-

Glycosyltransfera

se
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Kidamycin

production

Accumulation of

aglycones and a
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Glycosyltransfera
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production
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monoglycosylate

d intermediate

kid4, kid9
Methyltransferas
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Kidamycin

production
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lacking N,N-

dimethylvancosa

mine

kid24
Methyltransferas

e

Abolished

Kidamycin

production

Accumulation of

intermediates

lacking

anglosamine

CRISPR/Cas9-Mediated Genome Editing
CRISPR/Cas9 has emerged as a highly efficient and versatile tool for genome editing in

Streptomyces. It allows for precise gene deletions, insertions, or point mutations with high

efficiency, significantly accelerating the process of genetic manipulation compared to traditional

homologous recombination.

Logical Workflow for CRISPR/Cas9-Mediated Gene Deletion:
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Design and Plasmid Assembly Transformation and Editing
Curing and Verification

Design guide RNA (gRNA)
targeting the gene of interest

Synthesize upstream and downstream
homology arms for repair

Assemble gRNA, Cas9, and homology arms
into a single editing plasmid

(e.g., pKCcas9dO)

Introduce plasmid into Streptomyces
via intergeneric conjugation

Cas9 creates a double-strand break (DSB)
guided by the gRNA. The cell repairs

the break using the provided
homology arms, deleting the gene.

Cure the editing plasmid
(e.g., through temperature shift)

Verify gene deletion
by PCR and sequencing

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.

Protocol: CRISPR/Cas9-Mediated Deletion of a Putative Regulatory Gene in the Kidamycin
BGC

This is a generalized protocol based on established methods for CRISPR/Cas9 in

Streptomyces.

Materials:

Streptomyces sp. W2061 wild-type strain

E. coli ET12567/pUZ8002 (for conjugation)

CRISPR/Cas9 editing plasmid (e.g., pKCcas9dO or pCRISPomyces series) containing a

codon-optimized cas9 gene.

Oligonucleotides for gRNA construction and primers for amplifying homology arms and for

verification.
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Appropriate culture media and antibiotics.

Procedure:

Design and Construct the Editing Plasmid:

Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest, ensuring it is

adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the Cas9

nuclease.

Amplify ~1 kb homology arms flanking the target gene.

Assemble the gRNA expression cassette and the homology arms into the CRISPR/Cas9

editing plasmid using methods like Golden Gate assembly or Gibson Assembly.

Transform the final plasmid into the E. coli conjugation donor strain.

Conjugation and Genome Editing:

Perform intergeneric conjugation between the E. coli donor and Streptomyces recipient as

described in the homologous recombination protocol.

Select for exconjugants containing the editing plasmid using an appropriate antibiotic (e.g.,

apramycin).

Screening for Deletions and Plasmid Curing:

After obtaining exconjugants, screen individual colonies by PCR to identify those with the

desired gene deletion. The efficiency of deletion can be very high (60-100%).

To remove the editing plasmid, cultivate the confirmed mutants in non-selective liquid

medium and then plate for single colonies. The plasmid is often unstable and will be lost in

the absence of selection. For temperature-sensitive plasmids, incubate at a non-

permissive temperature.

Verification and Phenotypic Analysis:
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Confirm the deletion and the absence of the plasmid in the cured strain by PCR and

Sanger sequencing.

Conduct fermentation and metabolite analysis (HPLC, LC-MS) to assess the impact of the

gene deletion on Kidamycin biosynthesis.

Signaling and Biosynthetic Pathways
The disruption of glycosyltransferase genes has been instrumental in elucidating the order of

glycosylation events in Kidamycin biosynthesis.

Angucycline Aglycone C10-Monoglycosylated Intermediate

 N,N-dimethylvancosamine

Kidamycin (Di-C-glycosylated)

 Anglosamine

Kid7 (C10-GT)Kid21 (C8-GT)

Click to download full resolution via product page

Caption: Sequential di-C-glycosylation steps in Kidamycin biosynthesis.

This pathway was determined by analyzing the metabolites accumulated in the ∆kid7 and

∆kid21 mutants. The ∆kid7 mutant accumulated the aglycone, while the ∆kid21 mutant

accumulated the C10-monoglycosylated intermediate, confirming that the C10 glycosylation by

Kid7 occurs before the C8 glycosylation by Kid21.

Conclusion
The gene disruption techniques detailed in these notes are powerful tools for dissecting the

biosynthesis of complex natural products like Kidamycin. By systematically inactivating genes

within the BGC, researchers can assign functions to individual enzymes, understand the

biosynthetic logic, and generate novel bioactive compounds. The increasing efficiency of
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methods like CRISPR/Cas9 promises to further accelerate discoveries in this field, aiding in the

development of next-generation antitumor agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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